Home > Products > Screening Compounds P93419 > KRAS G12C inhibitor 48
KRAS G12C inhibitor 48 -

KRAS G12C inhibitor 48

Catalog Number: EVT-12530814
CAS Number:
Molecular Formula: C36H39ClN8O2
Molecular Weight: 651.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 48, also known as MRTX849 or adagrasib, is a targeted therapeutic agent developed to inhibit the activity of the KRAS G12C mutant protein, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways that control cell growth and division. Mutations in KRAS, especially at codon 12 (G12C), lead to continuous activation of these pathways, contributing to tumorigenesis. The development of inhibitors like MRTX849 represents a significant advancement in cancer therapy, particularly for patients with KRAS G12C mutations.

Source and Classification

MRTX849 was developed by Mirati Therapeutics and is classified as an irreversible covalent inhibitor that specifically targets the KRAS G12C mutation. It binds selectively to the inactive GDP-bound form of the KRAS protein, thereby preventing its activation and downstream signaling. This compound has been investigated in clinical trials for its efficacy in treating patients with advanced non-small cell lung cancer harboring the KRAS G12C mutation .

Synthesis Analysis

The synthesis of MRTX849 involves several key steps that leverage structure-based drug design principles. The compound is designed to form a covalent bond with the cysteine residue at position 12 of the KRAS protein. This process typically involves:

  1. Designing a Lead Compound: Initial compounds are synthesized based on known structures of other small molecule inhibitors targeting similar proteins.
  2. Optimization: The lead compound undergoes modifications to enhance its binding affinity and selectivity for the KRAS G12C mutant. This includes alterations to increase solubility and reduce off-target effects.
  3. Covalent Bonding: The final structure is optimized to ensure that it can effectively form a disulfide bond with the thiol group of cysteine-12 when KRAS is in its inactive state .

Technical details regarding specific reaction conditions or reagents used in the synthesis are often proprietary but generally involve organic synthesis techniques such as coupling reactions and purification methods like chromatography.

Molecular Structure Analysis

MRTX849 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the KRAS protein. The key structural elements include:

  • Core Structure: A quinazoline core that provides a scaffold for binding.
  • Functional Groups: Various substituents that enhance binding affinity and specificity for the switch II pocket of the KRAS G12C protein.
  • Covalent Bonding Site: The presence of a reactive moiety that forms a covalent bond with cysteine-12.

The molecular formula of MRTX849 is C21_{21}H24_{24}N4_{4}O3_{3}S, and its molecular weight is approximately 396.51 g/mol .

Chemical Reactions Analysis

MRTX849 primarily engages in a covalent modification reaction with the KRAS G12C protein. This reaction can be summarized as follows:

  1. Binding: MRTX849 selectively binds to the GDP-bound form of KRAS G12C.
  2. Covalent Modification: The compound forms a covalent bond with the thiol group of cysteine-12, locking KRAS in an inactive state.
  3. Inhibition of Signaling: This modification prevents nucleotide exchange from GDP to GTP, effectively inhibiting downstream signaling pathways involved in cell proliferation.

The technical details regarding kinetics and binding affinities are critical for understanding the efficacy and potential resistance mechanisms associated with this inhibitor .

Mechanism of Action

The mechanism of action for MRTX849 involves several key processes:

  1. Selective Binding: MRTX849 preferentially binds to the inactive GDP-bound form of KRAS G12C due to its structural conformation.
  2. Covalent Bond Formation: Upon binding, MRTX849 forms a covalent bond with cysteine-12, stabilizing this inactive state.
  3. Inhibition of Activation: By locking KRAS in this inactive conformation, MRTX849 effectively inhibits its ability to exchange GDP for GTP, thus preventing activation of downstream signaling pathways crucial for tumor growth and survival.

Data from clinical studies indicate that MRTX849 significantly reduces tumor size in patients with KRAS G12C mutations, demonstrating its potential effectiveness as a targeted therapy .

Physical and Chemical Properties Analysis

MRTX849 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents but has limited water solubility.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for similar compounds.

These properties are critical for formulation development and determining suitable administration routes .

Applications

MRTX849 is primarily used in clinical settings for treating patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its applications include:

The ongoing research into MRTX849 aims to refine its use and explore its potential against other cancers driven by similar mutations .

Properties

Product Name

KRAS G12C inhibitor 48

IUPAC Name

(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile

Molecular Formula

C36H39ClN8O2

Molecular Weight

651.2 g/mol

InChI

InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1

InChI Key

CROGWWKTKKFIJR-YUWSGBISSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.